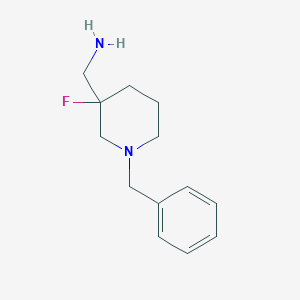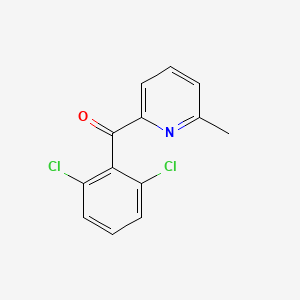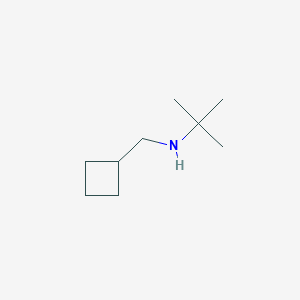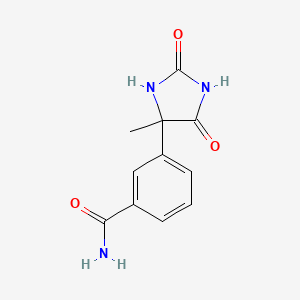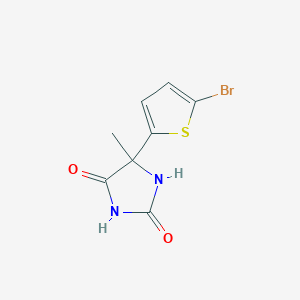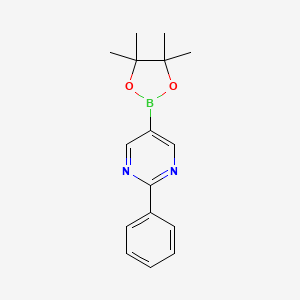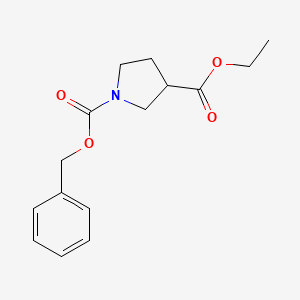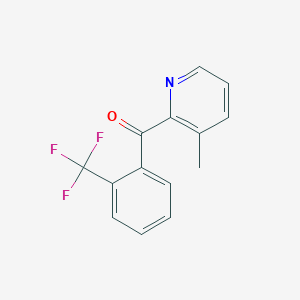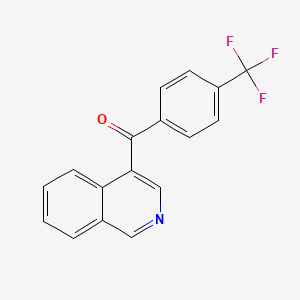![molecular formula C14H21NO2 B1463365 1-[(4-Etoxifenil)metil]piperidin-3-ol CAS No. 414890-60-1](/img/structure/B1463365.png)
1-[(4-Etoxifenil)metil]piperidin-3-ol
Descripción general
Descripción
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina, incluido “1-[(4-Etoxifenil)metil]piperidin-3-ol”, se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas y podrían explorarse más a fondo para posibles aplicaciones terapéuticas en oncología.
Aplicaciones Antivirales
Los compuestos a base de piperidina también se han utilizado en el desarrollo de fármacos antivirales . Podrían potencialmente inhibir la replicación de virus, proporcionando una vía prometedora para el tratamiento de diversas enfermedades virales.
Aplicaciones Antimaláricas
Se ha descubierto que el núcleo de piperidina tiene propiedades antimaláricas . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimaláricos.
Aplicaciones Antimicrobianas
Los derivados de piperidina se han utilizado como agentes antimicrobianos . Podrían potencialmente inhibir el crecimiento de microorganismos dañinos, lo que los hace útiles en el tratamiento de diversas infecciones bacterianas y fúngicas.
Aplicaciones Analgésicas
Los derivados de piperidina se han utilizado como agentes analgésicos . Podrían potencialmente ayudar a controlar el dolor, proporcionando una posible opción de tratamiento para diversas afecciones dolorosas.
Aplicaciones Antiinflamatorias
Los compuestos a base de piperidina se han utilizado en el desarrollo de fármacos antiinflamatorios . Podrían potencialmente ayudar a controlar la inflamación, proporcionando una posible opción de tratamiento para diversas afecciones inflamatorias.
Aplicaciones Antipsicóticas
Los derivados de piperidina se han utilizado como agentes antipsicóticos . Podrían potencialmente ayudar a controlar los síntomas de diversos trastornos psiquiátricos, proporcionando una posible opción de tratamiento para afecciones como la esquizofrenia y el trastorno bipolar.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to an accumulation of neurotransmitters and subsequent physiological effects. Additionally, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol may bind to specific receptors or proteins, altering their function and influencing cellular processes.
Cellular Effects
The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of enzymes such as cholinesterase, resulting in increased levels of acetylcholine . Additionally, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted . The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol on metabolic flux and metabolite levels are important considerations in understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation in specific tissues . The distribution of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol within the body can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production.
Propiedades
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-7-5-12(6-8-14)10-15-9-3-4-13(16)11-15/h5-8,13,16H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQYUGBOFRICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


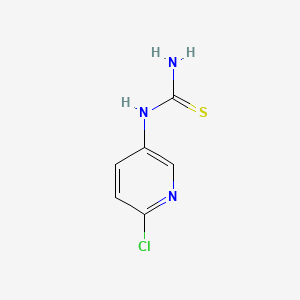
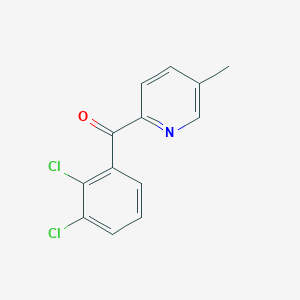
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
